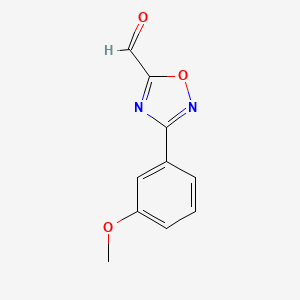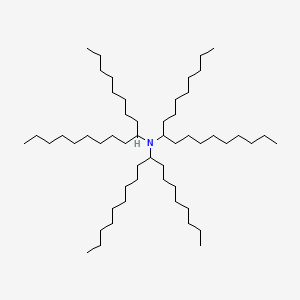
Tri(octyl-decyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Tri(octyl-decyl)amine can be synthesized through a hydrothermal synthesis and impregnating process . This method involves the reaction of corresponding alcohols with amines to form chlorides or bromides, followed by a base-promoted amination reaction to yield the target product .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
Tri(octyl-decyl)amine undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with acids to form salts.
Oxidation and Reduction: It can participate in redox reactions under specific conditions.
Substitution Reactions: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Acids: Used in neutralization reactions to form salts.
Oxidizing Agents: Used in oxidation reactions.
Nucleophiles: Used in substitution reactions.
Major Products
The major products formed from these reactions include various salts, oxidized derivatives, and substituted amines .
科学研究应用
Tri(octyl-decyl)amine has a wide range of applications in scientific research:
Chemistry: Used as an extractant for monocarboxylic acids and precious metals.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of metals in the metallurgical industry and as a defoliant in agriculture
作用机制
The mechanism of action of tri(octyl-decyl)amine involves its basicity and hydrophobicity. It can form electrostatic interactions with various ions and molecules, facilitating their extraction and separation . The compound’s large macroporous structure enhances its adsorption capabilities .
相似化合物的比较
Similar Compounds
Trioctylamine: Similar in structure but with shorter alkyl chains.
Trihexylamine: Another tertiary amine with even shorter alkyl chains.
Uniqueness
Tri(octyl-decyl)amine’s longer alkyl chains provide higher hydrophobicity and basicity compared to its shorter-chain counterparts, making it more effective in certain extraction and separation processes .
属性
分子式 |
C54H111N |
|---|---|
分子量 |
774.5 g/mol |
IUPAC 名称 |
N,N-di(octadecan-9-yl)octadecan-9-amine |
InChI |
InChI=1S/C54H111N/c1-7-13-19-25-31-37-43-49-52(46-40-34-28-22-16-10-4)55(53(47-41-35-29-23-17-11-5)50-44-38-32-26-20-14-8-2)54(48-42-36-30-24-18-12-6)51-45-39-33-27-21-15-9-3/h52-54H,7-51H2,1-6H3 |
InChI 键 |
WDGDITYEVDXFGO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CCCCCCCC)N(C(CCCCCCCC)CCCCCCCCC)C(CCCCCCCC)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


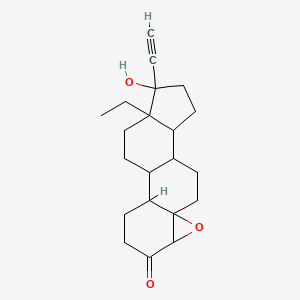
![2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B12288169.png)
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)
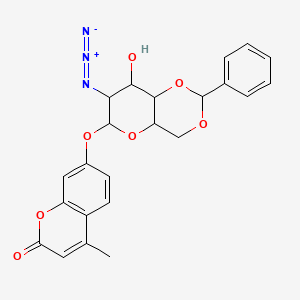

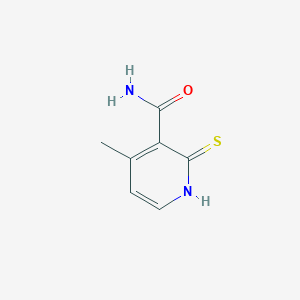
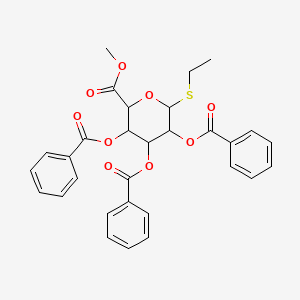
![6-Bromobenzo[d]oxazole-2-carbonitrile](/img/structure/B12288200.png)

![(3-Oxaspiro[5.5]undecan-9-yl)methanamine](/img/structure/B12288202.png)
![11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B12288206.png)


